8-Hydroxyoctadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyoctadeca-9,12-dienoic acid is a hydroxy fatty acid derivative of linoleic acid. It is characterized by the presence of hydroxyl groups and conjugated double bonds at the 9th and 12th positions. This compound is known for its biological significance and is often studied for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyoctadeca-9,12-dienoic acid typically involves the hydroxylation of linoleic acid. One common method is the enzymatic hydroxylation using lipoxygenase enzymes, which introduce hydroxyl groups at specific positions on the linoleic acid molecule. The reaction conditions usually involve an aqueous medium at a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of microorganisms, such as fungi or bacteria, are engineered to produce the desired hydroxylated fatty acid. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and nutrient supply to maximize yield.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form keto derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic catalysts are used to facilitate esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of keto derivatives such as 8-keto-9,12-octadecadienoic acid.
Reduction: Formation of saturated fatty acids like stearic acid.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
8-Hydroxyoctadeca-9,12-dienoic acid has a wide range of scientific research applications:
Chemistry: Studied for its reactivity and potential as a precursor for various chemical syntheses.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of bio-based materials and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 8-Hydroxyoctadeca-9,12-dienoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence the expression of genes related to inflammation and oxidative stress. The hydroxyl groups and conjugated double bonds play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: The parent compound with similar double bond positions but without hydroxyl groups.
9,12-Octadecadienoic acid (Z,Z): Another derivative with different stereochemistry.
8-Hydroxy-9,12-octadecadienoic acid: A closely related compound with similar functional groups.
Uniqueness
8-Hydroxyoctadeca-9,12-dienoic acid is unique due to the specific positioning of its hydroxyl groups and double bonds, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H32O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
8-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h6-7,11,14,17,19H,2-5,8-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
UKRXAPMQXXXXTD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)O |
Synonyms |
10-HODE 8-HODE 8-hydroxylinoleic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.